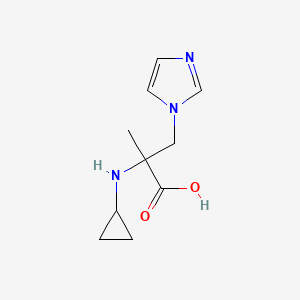
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features both cyclopropylamino and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an ester or acid chloride, to form the desired amide.
Final assembly: The imidazole and cyclopropylamino groups are then coupled to a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyclopropylamino group can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the cyclopropylamino group.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The imidazole ring can act as a nucleophile or base, participating in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.
2-(Cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoic acid: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer specific chemical reactivity and potential biological activity. The combination of these groups in a single molecule allows for diverse applications in various fields.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-10(9(14)15,12-8-2-3-8)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
BRTMFSKIRLMJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)(C(=O)O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















